molecular formula C14H13N3O3 B13182460 7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No.: B13182460
M. Wt: 271.27 g/mol
InChI Key: SFIXJCFAORYBBW-UHFFFAOYSA-N
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Description

7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[1,2-a]pyrimidine core with a methyl group at position 7 and a nitrophenyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions. One common method involves the condensation of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with aromatic aldehydes and other reagents under mild reaction conditions . This method is efficient and can be executed on a gram scale, highlighting its broad functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale multicomponent reactions. These methods are designed to be operationally simple and environmentally friendly, often utilizing green chemistry principles such as solvent-free conditions and microwave-assisted synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrophenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .

Mechanism of Action

The mechanism of action of 7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of cellular processes in pathogens or cancer cells . The pathways involved include inhibition of protein kinases and interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrophenyl group enhances its reactivity and potential as a pharmacophore .

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

7-methyl-2-(3-nitrophenyl)-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C14H13N3O3/c1-9-5-13-15-12(7-14(18)16(13)8-9)10-3-2-4-11(6-10)17(19)20/h2-4,6-7,9H,5,8H2,1H3

InChI Key

SFIXJCFAORYBBW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC(=CC(=O)N2C1)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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